Cas no 2138342-70-6 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine)

4-(4-Methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine is a heterocyclic compound featuring a pyrazole ring linked to a methylpiperidine scaffold via a sulfonyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The methanesulfonyl group enhances solubility and reactivity, while the methylpiperidine moiety contributes to steric and electronic modulation. Its well-defined stereochemistry and functional group compatibility allow for precise derivatization, facilitating the development of targeted bioactive molecules. The compound’s stability under standard conditions ensures reliable handling and storage. Its versatility in synthetic applications underscores its utility in drug discovery and material science.
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine structure
2138342-70-6 structure
Product Name:4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine
CAS No:2138342-70-6
MF:C10H17N3O2S
MW:243.325880765915
CID:6326332
PubChem ID:165471769
Update Time:2025-05-20

4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine
    • 2138342-70-6
    • EN300-1116051
    • Inchi: 1S/C10H17N3O2S/c1-8-5-9(3-4-11-8)13-7-10(6-12-13)16(2,14)15/h6-9,11H,3-5H2,1-2H3
    • InChI Key: KKWOKDCUEIABIU-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=NN(C=1)C1CCNC(C)C1)(=O)=O

Computed Properties

  • Exact Mass: 243.10414797g/mol
  • Monoisotopic Mass: 243.10414797g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 72.4Ų

4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine Pricemore >>

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Additional information on 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine

Professional Introduction to 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine (CAS No. 2138342-70-6)

4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine, with the chemical identifier CAS No. 2138342-70-6, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a piperidine ring substituted with a methyl group at the 2-position and a pyrazole moiety linked via a methanesulfonyl group at the 4-position. Such structural features contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further medicinal chemistry exploration.

The piperidine core is a common pharmacophore in drug discovery, known for its ability to enhance bioavailability and interact favorably with biological targets. The presence of the methyl group at the 2-position of the piperidine ring influences the electronic and steric environment of the molecule, potentially affecting its binding affinity and selectivity. On the other hand, the pyrazole ring is another important pharmacophoric element, widely recognized for its role in various biological processes. Pyrazole derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties.

The linkage between the pyrazole ring and the piperidine moiety via a methanesulfonyl group introduces additional functionalization possibilities, allowing for further derivatization to optimize pharmacological profiles. The methanesulfonyl group is known for its ability to increase water solubility and improve metabolic stability, which are crucial factors in drug development. This compound's unique structural features make it an attractive candidate for designing novel therapeutic agents targeting various diseases.

In recent years, there has been growing interest in developing small molecule inhibitors that modulate enzyme activity through precise targeting of key residues within active sites. The combination of piperidine and pyrazole in 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine suggests potential applications in inhibiting enzymes that play critical roles in metabolic pathways associated with diseases such as cancer, inflammation, and neurodegeneration. For instance, studies have shown that pyrazole derivatives can interact with metal ions involved in enzymatic catalysis, thereby inhibiting their activity.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery programs. The structural flexibility offered by the piperidine ring allows for modifications at multiple positions, enabling chemists to fine-tune properties such as solubility, permeability, and binding affinity. Additionally, the methanesulfonyl group provides a handle for further functionalization through techniques like sulfonamide bond formation or nucleophilic substitution reactions. These attributes make 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine a versatile building block for synthesizing novel compounds with tailored biological activities.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions to introduce the pyrazole moiety onto the piperidine scaffold followed by sulfonylation to install the methanesulfonyl group. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions can be employed to enhance efficiency and selectivity during these processes. The final product must undergo rigorous analytical characterization to confirm its identity and purity before being subjected to biological evaluation.

Biological evaluation of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine has revealed promising preliminary results in several disease models. In vitro assays have demonstrated its ability to inhibit specific enzymes implicated in cancer progression by binding to their active sites and disrupting normal catalytic activity. Furthermore, preclinical studies suggest that this compound exhibits favorable pharmacokinetic properties when administered orally or intravenously, including reasonable bioavailability and metabolic stability.

The potential therapeutic applications of this compound are broad-ranging. Given its structural similarity to known bioactive molecules, it may find utility in treating conditions such as chronic inflammatory diseases, where enzyme inhibition plays a key role in disease pathogenesis. Additionally, its ability to modulate protein-protein interactions could make it relevant in addressing neurodegenerative disorders characterized by aberrant protein aggregation or dysfunction.

As research continues to uncover new targets and mechanisms underlying various diseases, compounds like 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine will continue to serve as valuable starting points for developing innovative therapies. The combination of computational modeling techniques with experimental validation will be essential in optimizing lead compounds into viable drug candidates ready for clinical translation.

The future directions for this research include exploring structure-activity relationships (SAR) by systematically modifying different parts of the molecule while maintaining key pharmacophoric elements intact. This approach will help identify critical substituents responsible for biological activity while minimizing unwanted side effects or toxicity profiles during drug development.

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